ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-derived compound characterized by a 1,2,3-triazole ring substituted at position 1 with a 4-chlorophenyl group and at position 4 with an ethyl carboxylate moiety. This structure confers unique physicochemical properties, making it relevant in corrosion inhibition and medicinal chemistry. Its synthesis typically involves Huisgen 1,3-dipolar cycloaddition or related methods, as evidenced by its structural analogs .
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGDXRLIPZCHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Oxidation: Oxidizing agents (hydrogen peroxide), solvents (water, acetonitrile).
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol.
Oxidation: N-oxides of the triazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its efficacy against a range of pathogens. A study highlighted its potential as an antifungal agent, with specific derivatives showing enhanced activity against fungal strains compared to traditional antifungal medications .
Pharmaceutical Development
The compound serves as a scaffold for synthesizing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the development of analogs with improved therapeutic profiles. For instance, the introduction of different substituents on the triazole ring can lead to compounds with enhanced selectivity for specific biological targets .
Research Case Study: Synthesis and Biological Evaluation
A notable case study involved synthesizing this compound through a "click chemistry" approach. The resulting compound was evaluated for its biological activity against selected cancer cell lines. The study demonstrated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy .
Material Science
Polymer Chemistry
this compound has been utilized in polymer synthesis due to its ability to participate in cross-linking reactions. This property is particularly valuable in developing materials with tailored mechanical and thermal properties. The incorporation of triazole units into polymer matrices can enhance their stability and functionality .
Case Study: Triazole-Based Polymers
In a recent study, researchers synthesized a series of triazole-based polymers incorporating this compound. These polymers demonstrated improved thermal resistance and mechanical strength compared to conventional polymers. The findings suggest that triazole-containing materials could be advantageous in applications requiring high-performance materials .
Agricultural Chemistry
Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that triazole derivatives can act as fungicides or herbicides. This compound has been tested for its effectiveness in controlling plant pathogens and pests, revealing promising results that warrant further investigation .
Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s properties are best understood through comparison with structurally related 1,2,3-triazole-4-carboxylate derivatives. Key differences lie in substituent groups at positions 1 and 5 of the triazole ring, which influence bioactivity, corrosion inhibition efficiency, and synthetic pathways.
Corrosion Inhibition Performance
The target compound demonstrates superior corrosion inhibition for AA6061 aluminum alloy in 0.5 M HCl, achieving 85% efficiency at 500 ppm . Comparatively:
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate: Shows 78% efficiency under similar conditions, attributed to thiazole’s stronger adsorption on metal surfaces .
- Substituted 1,3,4-oxadiazoles : Exhibit lower efficiency (~70%) due to reduced electron-donating capacity .
Physicochemical Properties
- Solubility : The target compound’s ethyl ester group improves lipophilicity compared to carboxylic acid analogs (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid), which require polar solvents for dissolution .
- Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced thermal stability, whereas methoxy groups necessitate refrigeration for long-term storage .
Biological Activity
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antifungal, and anticancer activities. Additionally, the synthesis methods and structure-activity relationships (SAR) will be discussed.
Chemical Structure and Properties
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
CAS Number: 28924-62-1
Purity: ≥95%
The compound features a triazole ring that contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of triazole derivatives. This compound displays significant activity against various bacterial strains:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Weak |
| Bacillus cereus | Moderate |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity essential for cell growth .
Antifungal Activity
Triazoles are well-known for their antifungal properties. This compound exhibits potent antifungal effects against common pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Cryptococcus neoformans | 32 µg/mL |
The antifungal action is primarily attributed to the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 µM |
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 12 µM |
The compound induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by interfering with cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activities of triazoles are influenced by their structural components. The presence of the chlorophenyl group enhances lipophilicity and improves membrane permeability. Modifications to the triazole ring or substituents can lead to variations in potency and selectivity against different biological targets .
Case Studies
A recent study focused on the synthesis and evaluation of various triazole derivatives demonstrated that this compound exhibited superior antimicrobial and anticancer activities compared to other synthesized analogs. The study emphasized the importance of optimizing substituents on the triazole ring to enhance efficacy .
Q & A
Q. Optimization Table :
Advanced Research: How can computational modeling predict the regioselectivity of triazole formation in this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict regioselectivity. Key steps:
Geometry Optimization : Compare energy barriers for 1,4- vs 1,5-triazole regioisomers.
Reaction Pathway Analysis : Identify intermediates using IRC (intrinsic reaction coordinate) trajectories .
Validation : Cross-reference computed NMR shifts (e.g., carbonyl at ~165 ppm) with experimental data .
Q. Example DFT Findings :
| Regioisomer | ΔG‡ (kcal/mol) | Favored Pathway |
|---|---|---|
| 1,4-triazole | 22.3 | Major product (85% selectivity) |
| 1,5-triazole | 28.7 | Minor (15%) due to steric clash |
Basic Research: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR :
- NMR: Triazole C–H proton at δ 8.2–8.5 ppm; ethyl ester (–OCH₂CH₃) as a triplet at δ 1.3 ppm .
- NMR: Ester carbonyl at δ 165–170 ppm; triazole carbons at δ 140–150 ppm .
FTIR : C=O stretch at 1715 cm⁻¹; triazole ring vibrations at 1600–1450 cm⁻¹ .
LC-MS : [M+H]⁺ peak at m/z 266.1 (calculated: 266.05) .
Advanced Research: How do structural modifications (e.g., halogen substitution) affect biological activity in triazole analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies compare substituents via:
In vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinases) .
Crystallography : Resolve binding modes (e.g., 4-chlorophenyl group’s hydrophobic interaction with active sites) .
Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔG of ligand-receptor binding .
Q. SAR Table :
| Substituent (R) | Enzymatic IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Cl (target) | 0.45 | 2.8 |
| 4-F | 1.2 | 2.1 |
| 4-Br | 0.9 | 3.3 |
| Lower IC₅₀ correlates with increased lipophilicity (LogP > 2.5) |
Advanced Research: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting) are addressed via:
2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing triazole vs ester carbonyls) .
X-ray Diffraction : Resolve regiochemistry (e.g., confirm 1,4-triazole via C–Cl···π interactions in crystal lattice) .
Dynamic NMR : Variable-temperature experiments assess rotational barriers (e.g., hindered ester group rotation) .
Case Study :
A reported δ 8.4 ppm singlet initially suggested aromatic protons, but HSQC confirmed triazole C–H, excluding phenyl overlap .
Basic Research: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Stability is assessed via:
Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor by HPLC .
Photolytic Stress : UV light (254 nm) for 48 hours; quantify decomposition via LC-MS.
pH Stability : Incubate in buffers (pH 1–13) for 24 hours; assess ester hydrolysis.
Q. Stability Data :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| Acidic (pH 2) | Carboxylic acid (major) | 6 hours |
| Neutral (pH 7) | <5% decomposition | >30 days |
| Basic (pH 12) | Complete ester hydrolysis | 2 hours |
Advanced Research: How can quantum mechanical calculations guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
ADMET Prediction : Use SwissADME or Schrödinger QikProp to compute logP, solubility, and CYP450 inhibition .
Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., PMF profiles for passive diffusion) .
Metabolic Sites : Identify vulnerable positions (e.g., ester cleavage) via CYP3A4 docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
